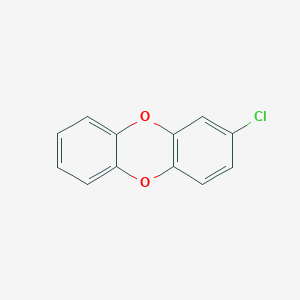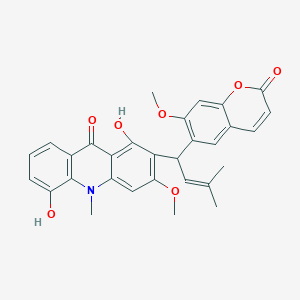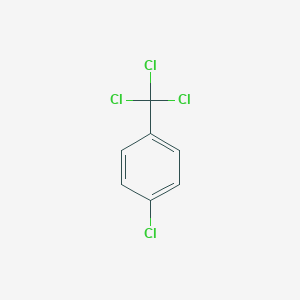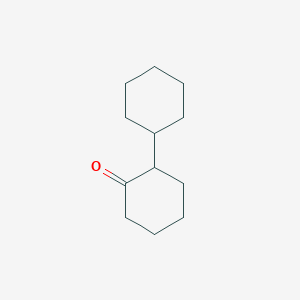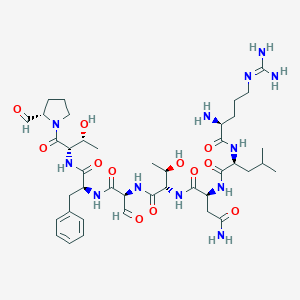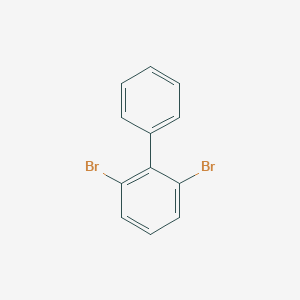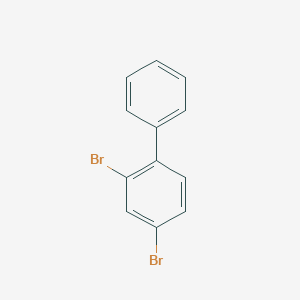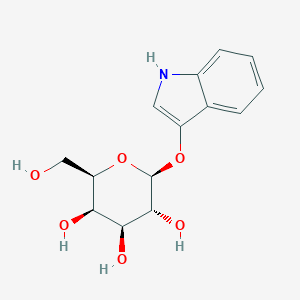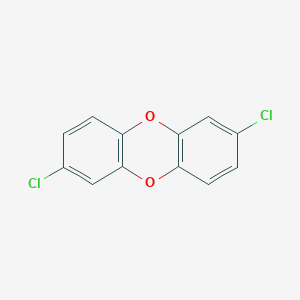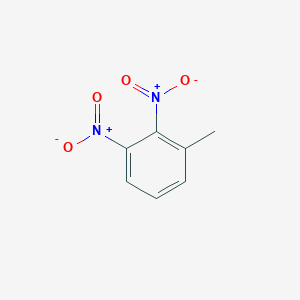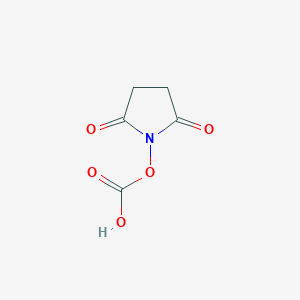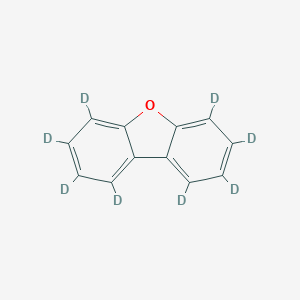
Dibenzofuran-D8
Overview
Description
Dibenzofuran-D8 is a deuterated form of dibenzofuran, where eight hydrogen atoms are replaced by deuterium. This compound is a heterocyclic organic molecule with two benzene rings fused to a central furan ring. It is commonly used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its stability and distinct isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzofuran-D8 typically involves the deuteration of dibenzofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing dibenzofuran and a palladium catalyst. The reaction conditions are optimized to achieve maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-D8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibenzofuran-4,4’-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothis compound.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, chlorine, iron(III) bromide, aluminum chloride, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Dibenzofuran-4,4’-dione-D8.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Dibenzofuran-D8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis.
Biology: Employed in metabolic studies to trace the incorporation and transformation of dibenzofuran in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of Dibenzofuran-D8 is primarily related to its use as an internal standard. In mass spectrometry, it provides a reference signal that allows for accurate quantification of analytes. The deuterium atoms in this compound create a distinct mass difference compared to non-deuterated compounds, facilitating precise measurements. In nuclear magnetic resonance spectroscopy, the deuterium atoms influence the magnetic environment, aiding in the identification and quantification of other compounds .
Comparison with Similar Compounds
Dibenzofuran: The non-deuterated form of Dibenzofuran-D8, used in similar applications but lacks the isotopic signature.
Benzofuran: A related compound with a single benzene ring fused to a furan ring, used in organic synthesis and as a building block for pharmaceuticals.
Dibenzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring, used in the study of sulfur-containing organic compounds.
Uniqueness of this compound: this compound is unique due to its deuterium content, which provides distinct advantages in analytical techniques. The isotopic labeling allows for precise quantification and tracing in complex mixtures, making it invaluable in research and industrial applications .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuteriodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDCPKCNAJMEE-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Dibenzofuran-D8 and how does its crystalline structure compare to non-deuterated Dibenzofuran?
A1: this compound (C12D8O) is the deuterated analogue of Dibenzofuran, where all eight hydrogen atoms are replaced with deuterium. Similar to Dibenzofuran, the crystalline structure of this compound exhibits disorder. This means some molecules within the crystal structure are flipped 180 degrees relative to others about an axis through the molecule's center of mass and perpendicular to the furan ring []. This type of disorder was observed previously in Dibenzofuran. The research showed that 11.2% of the molecules in the this compound crystal adopted this alternate orientation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



